molecular formula C20H17ClFN3O2S B2575423 N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1040654-85-0

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2575423
CAS No.: 1040654-85-0
M. Wt: 417.88
InChI Key: XXIYKXPSLFOJLS-UHFFFAOYSA-N
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Description

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring, which is further substituted with a chlorinated anilide chain. This complex structure is characteristic of molecules designed for specialized biochemical and pharmacological research. Compounds incorporating the N-(thiazol-2-yl)-benzamide scaffold have been identified as potent and selective negative allosteric modulators (NAMs) of specific ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . The presence of both the thiazole and fluorobenzamide motifs is significant, as these groups are frequently explored in medicinal chemistry for their potential to interact with various enzymatic targets. Researchers may investigate this compound for its inhibitory activity against a range of enzymes, similar to other thiazole derivatives that have shown promise as inhibitors for urease, α-glucosidase, and α-amylase in biochemical assays . Its structural features suggest potential applications in early-stage drug discovery research, particularly in the development of receptor antagonists or enzyme inhibitors. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-16(21)3-2-4-17(12)24-18(26)10-9-15-11-28-20(23-15)25-19(27)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIYKXPSLFOJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN4O3S
  • Molecular Weight : 416.9 g/mol
  • CAS Number : 1040641-63-1

The compound features a thiazole ring, a chloro-substituted aromatic system, and an amide functional group, which are crucial for its biological activity.

This compound has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may induce apoptosis in cancer cells and alter the cell cycle progression.

Key Findings from Research Studies

  • HDAC Inhibition : Similar compounds have shown significant inhibition of class I HDACs (HDAC1, HDAC2, HDAC3). For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, suggesting that modifications to the structure can enhance selectivity and potency against specific isoforms .
  • Antitumor Activity : In vitro studies have indicated that compounds with similar structures can exhibit antiproliferative effects on various cancer cell lines. For example, an analog showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, demonstrating substantial growth inhibition .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Assay Type Description Result
Cytotoxicity Assay Evaluated on HepG2 cellsIC50 = 1.30 μM
Apoptosis Assay Measured via flow cytometry after treatment with the compoundIncreased apoptosis
Cell Cycle Analysis Analyzed G2/M phase arrest in treated cellsSignificant arrest
In Vivo Tumor Model Tested in xenograft models to assess tumor growth inhibitionTGI = 48.89%

Study on Related Compounds

A study focusing on the structural analogs of this compound revealed that fluorine substitution enhances the anti-HDAC activity and improves selectivity towards cancer cell lines. These findings suggest a promising pathway for developing effective anticancer agents based on this scaffold .

Clinical Implications

The potential for clinical application is underscored by ongoing research into HDAC inhibitors as cancer therapeutics. The modification of existing compounds to improve their pharmacological profiles is a key area of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Motifs

Compound 81: N-(3-(2-((3-Chloro-2-methylphenyl)amino)thiazol-4-yl)phenyl)benzamide
  • Key Differences :
    • The benzamide group in Compound 81 lacks the 4-fluoro substitution present in the target compound.
    • The thiazole ring is attached to a phenyl group rather than a propionamide linker.
  • Implications :
    • The absence of fluorine may reduce electronegativity and alter binding affinity in hydrophobic pockets.
    • The direct phenyl-thiazole linkage (vs. the propionamide bridge) could affect conformational flexibility and solubility .
Compounds [10–15] from : S-Alkylated 1,2,4-Triazoles
  • Key Differences :
    • These compounds feature a 1,2,4-triazole core instead of a thiazole.
    • Substituents include sulfonylphenyl and fluorophenyl groups.
  • Implications :
    • Triazoles offer different hydrogen-bonding capabilities compared to thiazoles.
    • Sulfonyl groups enhance hydrophilicity, which may improve aqueous solubility relative to the target compound’s benzamide group .

Compounds with Sulfonamide vs. Benzamide Functional Groups

Compound 28: 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide
  • Key Differences :
    • Contains a sulfonamide group instead of benzamide.
    • Includes a hydrazinyl-propionamide linker.
  • The hydrazine moiety may confer chelating properties or metabolic instability compared to the target compound’s simpler propionamide bridge .

Agrochemical Benzamide Derivatives

Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Key Differences :
    • A urea-based benzamide with 2,6-difluoro substitution.
    • Lacks a thiazole ring.
  • Implications: The urea group enhances hydrogen-bonding capacity, which is critical for insecticidal activity. Difluorination may increase metabolic stability compared to mono-fluoro substitution in the target compound .

Physicochemical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy

  • Target Compound :
    • Expected C=O stretch (benzamide) at ~1660–1680 cm⁻¹.
    • N-H stretches (amide and aniline) at ~3150–3300 cm⁻¹.
  • Compound 81 :
    • Similar C=O and N-H stretches but lacks the C-F vibration (~1250 cm⁻¹) present in the 4-fluorobenzamide group .

Data Table: Structural and Functional Group Comparison

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Thiazole 3-Chloro-2-methylphenyl, 4-fluorobenzamide Amide, Fluorobenzamide
Compound 81 Thiazole 3-Chloro-2-methylphenyl, benzamide Amide
Diflubenzuron Benzamide 2,6-Difluoro, urea Urea, Difluorobenzamide
Compound 28 Thiazole 4-Chlorophenyl, sulfonamide Sulfonamide, Hydrazine

Q & A

Q. What are the optimal synthetic routes for N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, and how are yields maximized?

The compound is typically synthesized via multi-step protocols involving coupling reactions, cyclization, and amide bond formation. For example, thiazole ring formation can be achieved using Hantzsch thiazole synthesis, followed by coupling with 4-fluorobenzamide derivatives. Key steps include:

  • Thiazole core synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to link the thiazole intermediate with 3-chloro-2-methylphenylamine .
  • Purification : Recrystallization (e.g., methanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., thiazole protons at δ 7.2–7.5 ppm, amide NH at δ 10.2 ppm) .
  • FT-IR : Key peaks include C=O (amide I band at ~1650 cm1^{-1}) and C-F (1220–1150 cm1^{-1}) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 56.2%, H: 3.8%, N: 9.4%) .

Note : Discrepancies in elemental analysis (e.g., ±0.3% for C/H/N) may arise from residual solvents; cross-validate with mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Contradictions often arise from polymorphism, solvent inclusion, or dynamic molecular behavior. Methodological solutions include:

  • Multi-technique validation : Pair XRD with solid-state NMR to distinguish between polymorphs .
  • Temperature-dependent studies : Analyze NMR spectra at varying temperatures to detect conformational flexibility .
  • Computational modeling : Use density functional theory (DFT) to predict spectroscopic profiles and compare with experimental data .

Example : Inconsistent 1^1H NMR splitting patterns may indicate rotational restrictions; variable-temperature NMR can confirm this .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

Focus on systematic modifications to the core structure:

  • Substituent variation : Replace the 4-fluorobenzamide group with other aryl moieties (e.g., 4-chloro or 4-cyano) to assess electronic effects .
  • Bioisosteric replacements : Substitute the thiazole ring with oxazole or pyridine to evaluate ring flexibility .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor solubility and polymorphism. Solutions involve:

  • Solvent screening : Use high-throughput platforms to test >50 solvent mixtures (e.g., DMSO/water, THF/heptane) .
  • Additive-assisted crystallization : Introduce co-crystallizing agents (e.g., caffeine) to stabilize specific conformations .
  • SHELX refinement : Optimize XRD data with SHELXL for accurate electron density mapping .

Case Study : A 2022 study achieved a 1.8 Å resolution structure using 30% PEG 4000 as a precipitant, resolving disorder in the 3-chloro-2-methylphenyl group .

Q. How can computational methods enhance the study of this compound’s reactivity or interactions?

  • Molecular docking : Predict binding modes with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Corrogate substituent effects with biological activity using partial least squares (PLS) regression .

Note : Validate predictions with experimental IC50_{50} or Kd_d values to refine models .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectral databases : PubChem (CID 1455359-81-5) for reference NMR/IR data .
  • Synthetic protocols : Recrystallization and coupling methods from peer-reviewed syntheses .

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